Rhodium chloride (RhCl2)
CAS No.: 13783-12-5
Cat. No.: VC16958757
Molecular Formula: Cl2Rh
Molecular Weight: 173.81 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13783-12-5 |
---|---|
Molecular Formula | Cl2Rh |
Molecular Weight | 173.81 g/mol |
IUPAC Name | rhodium(2+);dichloride |
Standard InChI | InChI=1S/2ClH.Rh/h2*1H;/q;;+2/p-2 |
Standard InChI Key | UOPIRNHVGHLLDZ-UHFFFAOYSA-L |
Canonical SMILES | [Cl-].[Cl-].[Rh+2] |
Introduction
Chemical and Physical Properties
General Characteristics
RhCl₂ is a hygroscopic solid, often appearing as a brown or red-brown crystalline material depending on its hydration state and ligand environment . Its solubility varies significantly with coordinating solvents; for instance, it exhibits limited solubility in water but dissolves readily in polar aprotic solvents such as acetonitrile or dimethylformamide .
Magnetic and Spectroscopic Properties
Magnetic susceptibility measurements of rhodium(II) complexes reveal paramagnetic behavior, consistent with a d⁷ electronic configuration . Infrared (IR) spectroscopy of RhCl₂-containing species, such as trans-[RhCl(CO)(PBuᵗ₂R)₂], shows characteristic ν(CO) stretching frequencies between 1,950–2,050 cm⁻¹, indicative of strong π-backbonding from rhodium to carbonyl ligands . Nuclear magnetic resonance (NMR) studies, particularly ³¹P NMR, provide insights into the ligand environment, with chemical shifts ranging from δ 25–40 ppm for tertiary phosphine ligands .
Synthesis and Preparation Methods
Reduction of Rhodium(III) Precursors
A common route to RhCl₂ derivatives involves the controlled reduction of rhodium(III) chloride (RhCl₃). For example, treatment of hydrated RhCl₃ with carbon monoxide (CO) under reflux yields dimeric [Rh₂Cl₂(CO)₄], a key Rh(I) species that can undergo further redox transformations :
This reaction highlights the interplay between Rh(III) and Rh(I) states, with intermediate Rh(II) species postulated during the reduction process .
Ligand-Assisted Stabilization
Rhodium(II) complexes are frequently stabilized by strong-field ligands. For instance, di-tert-butylalkylphosphines (PBuᵗ₂R) react with RhCl₃ in ethanol to form trans-[RhCl(CO)(PBuᵗ₂R)₂], where the phosphine ligands suppress disproportionation of Rh(II) . Similarly, 1,5-cyclooctadiene (COD) forms air-stable dimeric complexes such as [RhCl(COD)]₂, which serve as precursors for catalytic applications :
Structural Characteristics and Bonding
Dimeric Configurations
X-ray crystallographic studies of [Rh₂Cl₂(CO)₄] reveal a planar Rh₂Cl₂ core with two bridging chloride ligands and four terminal CO groups . Each rhodium center adopts a square-planar geometry, with a dihedral angle of 126.8° between the RhCl₂ planes . The nonbonding Rh···Rh distance (≈3.2 Å) precludes direct metal-metal interactions, emphasizing the role of bridging ligands in stabilizing the dimer .
Ligand Influence on Geometry
The coordination geometry of RhCl₂ derivatives is highly ligand-dependent. For example, N-heterocyclic carbenes (NHCs) induce a cis-[RhCl(NHC)(CO)₂] configuration, as evidenced by IR spectroscopy and single-crystal analyses . In contrast, bulky phosphine ligands favor trans arrangements to minimize steric strain .
Reactivity and Chemical Behavior
Ligand Substitution Reactions
RhCl₂ complexes undergo facile ligand exchange, a property exploited in catalyst design. Reaction with triphenylphosphine (PPh₃) displaces CO ligands, yielding trans-RhCl(CO)(PPh₃)₂ :
This reactivity is enthalpy-driven, with ΔH values for adduct formation (e.g., with tetrahydrothiophene) measured at -31.8 kJ mol⁻¹ .
Redox Activity
The Rh(II)/Rh(I) redox couple is electrochemically accessible, as demonstrated by cyclic voltammetry studies of [CpRh(PQN)(NCCH₃)]²⁺ complexes (Cp = pentamethylcyclopentadienyl, PQN = 8-(diphenylphosphino)quinoline) . Reduction potentials near -2.26 V vs. Fc+/0 correlate with ligand loss and stabilization of Rh(I) species .
Applications in Catalysis and Industry
Homogeneous Hydrogenation
[RhCl(COD)]₂-derived catalysts enable asymmetric hydrogenation of prochiral alkenes, achieving enantiomeric excesses >95% in pharmaceutical intermediates . The electrophilic "[Rh(COD)]⁺" fragment facilitates substrate activation via π-coordination .
Carbonylation Reactions
RhCl₂-CO systems catalyze the carbonylation of methanol to acetic acid, with turnover frequencies exceeding 10⁴ h⁻¹ under industrial conditions . Mechanistic studies implicate [RhCl₂(CO)₂]⁻ as the active species .
Analytical Methods and Characterization
Spectroscopic Techniques
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IR Spectroscopy: CO stretching frequencies provide a sensitive probe of electron density at rhodium .
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³¹P NMR: Chemical shifts and coupling constants elucidate phosphine ligand binding modes .
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X-ray Absorption Spectroscopy (XAS): Edge features near 23.2 keV (Rh K-edge) resolve oxidation state and coordination number .
Diffraction Studies
Single-crystal X-ray diffraction remains the gold standard for determining bond lengths and angles. For example, Rh-Cl distances in [Rh₂Cl₂(CO)₄] average 2.38 Å, while Rh-CO bonds measure 1.82 Å .
Future Research Directions
Advances in RhCl₂ chemistry will likely focus on:
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